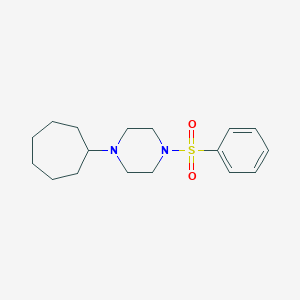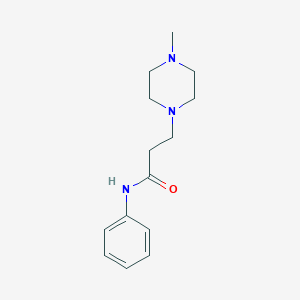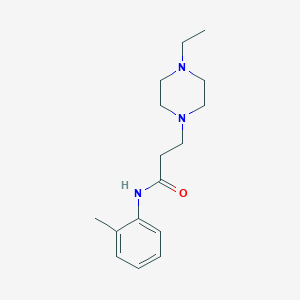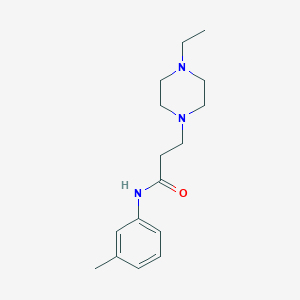![molecular formula C17H17ClN2O4 B248611 Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex chemical process and has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, neuroprotection, and vasodilation.
Biochemical and Physiological Effects:
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have a variety of biochemical and physiological effects. Some of these effects include:
1. Anticancer Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells.
2. Neuroprotective Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to protect neurons from damage and death, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Vasodilatory Properties: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to dilate blood vessels, which can improve blood flow and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a highly potent compound, which means that it can be used in small concentrations to achieve significant effects.
2. Versatility: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes.
Some of the limitations of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- for lab experiments include:
1. Toxicity: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- can be toxic at high concentrations, which can limit its use in certain experiments.
2. Specificity: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- may not be specific to certain enzymes or signaling pathways, which can make it difficult to study specific biological processes.
Zukünftige Richtungen
There are several future directions for research on Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-. Some of these directions include:
1. Development of New Cancer Treatments: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has shown promise as a potential treatment for cancer. Future research could focus on developing new cancer treatments based on this compound.
2. Study of Neurological Disorders: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to have neuroprotective properties, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Future research could focus on studying the effects of this compound on these disorders.
3. Study of Cardiovascular Diseases: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have vasodilatory properties, which can improve blood flow and reduce the risk of cardiovascular disease. Future research could focus on studying the effects of this compound on cardiovascular diseases such as hypertension and heart failure.
In conclusion, Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a complex chemical compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Future research could focus on developing new cancer treatments, studying the effects of this compound on neurological and cardiovascular diseases, and exploring new applications for this versatile compound.
Synthesemethoden
The synthesis of Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- is a complex process that involves several steps. The starting material is 4-chlorophenoxyacetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the corresponding amide. The amide is then treated with furan-2-carbonyl chloride to form the final product, Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the areas where Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been used in scientific research include:
1. Cancer Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have anticancer properties and has been used in the development of new cancer treatments.
2. Neurological Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been shown to have neuroprotective properties and has been used in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Research: Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- has been found to have vasodilatory properties and has been used in the study of cardiovascular diseases such as hypertension and heart failure.
Eigenschaften
Produktname |
Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)- |
|---|---|
Molekularformel |
C17H17ClN2O4 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H17ClN2O4/c18-13-3-5-14(6-4-13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
InChI-Schlüssel |
MYJROIBZYOXRTC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B248529.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248530.png)
![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B248531.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248534.png)






![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)